molecular formula C6H16N2 B085531 N,N'-Diethylethylenediamine CAS No. 111-74-0

N,N'-Diethylethylenediamine

Cat. No.: B085531
CAS No.: 111-74-0
M. Wt: 116.2 g/mol
InChI Key: CJKRXEBLWJVYJD-UHFFFAOYSA-N
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Description

N,N’-Diethylethylenediamine is an organic compound with the molecular formula C6H16N2. It is a colorless liquid with a characteristic ammonia-like odor. This compound is commonly used as a chelating agent, catalyst, and surfactant. It forms stable complexes with metal ions and is widely utilized in chemical analysis, plastics, rubber, and metal rust inhibitors .

Biochemical Analysis

Biochemical Properties

N,N’-Diethylethylenediamine plays a significant role in biochemical reactions. It has been used in the oxidative amidation of hydrogen phosphonate diesters in the synthesis of oligonucleotides This suggests that N,N’-Diethylethylenediamine can interact with enzymes involved in the oxidative amidation process

Cellular Effects

It has been used to develop melanin-targeted PET and SPECT imaging agents for melanoma , suggesting that it may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in the oxidative amidation of hydrogen phosphonate diesters , which suggests it may interact with biomolecules and possibly influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Information on the stability, degradation, and long-term effects of N,N’-Diethylethylenediamine on cellular function in in vitro or in vivo studies is limited. It is known that N,N’-Diethylethylenediamine has a boiling point of 145-147 °C and a density of 0.827 g/mL at 25 °C , suggesting it has some level of stability under certain conditions.

Metabolic Pathways

Given its use in the synthesis of oligonucleotides , it may interact with enzymes or cofactors involved in nucleotide metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diethylethylenediamine can be synthesized through several methods. One common method involves the reaction of diethylamine with 2-chloroethylamine hydrochloride in the presence of a sodium methoxide methanol solution as an acid-binding agent. The reaction is carried out in a high-pressure autoclave at temperatures ranging from 100 to 200 degrees Celsius and pressures between 0.52 to 1.60 MPa for 3 to 8 hours. The reaction mixture is then neutralized with alkali, and the product is isolated by distillation .

Industrial Production Methods: In industrial settings, N,N’-Diethylethylenediamine is produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diethylethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Diethylethylenediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N,N’-Diethylethylenediamine can be compared with other similar compounds such as:

Uniqueness: N,N’-Diethylethylenediamine’s unique structure, with two ethyl groups, provides it with specific steric and electronic properties that make it particularly effective in forming stable metal complexes and acting as a catalyst in various chemical reactions .

Biological Activity

N,N'-Diethylethylenediamine (DEEDA) is a bidentate ligand with significant biological and chemical properties. This compound, with the molecular formula C6H16N2C_6H_{16}N_2, has garnered attention in various fields, including medicinal chemistry, coordination chemistry, and materials science. This article explores its biological activity, synthesis, applications, and relevant research findings.

This compound is a colorless to light yellow liquid known for its strong basicity and ability to form stable coordination complexes with metal ions. The synthesis typically involves the reaction of diethylamine with 2-chloroethylamine hydrochloride under controlled conditions, often utilizing sodium methoxide as an acid-binding agent in a high-pressure autoclave . The general reaction can be summarized as follows:

Diethylamine+2 ChloroethylamineN N Diethylethylenediamine\text{Diethylamine}+\text{2 Chloroethylamine}\rightarrow \text{N N Diethylethylenediamine}

Antimicrobial Properties

Research indicates that DEEDA exhibits notable antimicrobial activities. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Activity

DEEDA has been investigated for its potential anticancer properties. In a study involving vanadium complexes synthesized with DEEDA, researchers found that these complexes exhibited significant cytotoxicity against cancer cell lines. The complexes showed enhanced activity compared to the free ligand, suggesting that metal coordination may enhance the biological efficacy of DEEDA .

Coordination Complexes

DEEDA acts as a ligand in various coordination complexes, which can exhibit unique biological activities. For instance, copper(II)-DEEDA complexes have been studied for their thermochromic properties and potential applications in drug delivery systems . These complexes can alter their properties based on environmental conditions, making them suitable for targeted therapies.

Case Studies

  • Antibacterial Activity : Uddin et al. (2012) synthesized several diamine-mono-dithiocarbamate ligands using DEEDA and tested their antibacterial activity. The results indicated that these ligands showed promising antibacterial effects, particularly against resistant strains of bacteria .
  • Anticancer Research : A study on vanadium(IV) complexes containing DEEDA highlighted their cytotoxic effects on various cancer cell lines. The findings suggested that DEEDA could enhance the therapeutic index of metal-based drugs by improving solubility and bioavailability .

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

Compound NameStructure TypeUnique Features
EthylenediamineSimple diamineBasic amine widely used in chemical synthesis
N,N-DiethylamineSecondary amineLess reactive than DEEDA
N-(1-Naphthyl)ethylenediamineAromatic amineExhibits strong colorimetric properties
N,N-Dimethyl-ethylenediamineTertiary amineLess basic than DEEDA

Applications

  • Pharmaceutical Intermediate : DEEDA is utilized in the synthesis of various pharmaceuticals such as procainamide hydrochloride and cinchocaine, demonstrating its importance in medicinal chemistry .
  • Coordination Chemistry : Its ability to form stable complexes with metals makes it valuable in catalysis and materials science.
  • Analytical Chemistry : DEEDA serves as an internal standard in chromatographic methods for analyzing pharmaceuticals like ethambutol .

Properties

IUPAC Name

N,N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-3-7-5-6-8-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKRXEBLWJVYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059409
Record name N,N'-Diethylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-74-0
Record name N,N′-Diethylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1,N2-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N2-diethyl-
Source EPA Chemicals under the TSCA
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Record name N,N'-Diethylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diethylethylenediamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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